molecular formula C5H4N6O2 B1309486 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1039008-40-6

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1309486
CAS No.: 1039008-40-6
M. Wt: 180.12 g/mol
InChI Key: QMCYTZWSWDTSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H4N6O2 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the Synthesis of Condensed Pyrazoles by Pd‐Catalysed Cross‐Coupling Reactions This research utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions to create various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and pyrazolo[4,3-c]pyridin-4-ones. These findings indicate the potential of these compounds in creating novel structures through palladium-catalysed cross-coupling reactions (Arbačiauskienė et al., 2011).

Coordination Architectures of Lanthanum Complexes Based on Bifunctional 5-Substituted Tetrazolecarboxylate Ligands The study explored the synthesis and structural characterization of lanthanum complexes with bifunctional 5-substituted tetrazolatecarboxylate ligands. These complexes demonstrated ligand-centered luminescence, highlighting their potential applications in optical materials (Shen et al., 2016).

Chemical and Medicinal Properties

Synthesis, Characterization and Molecular Docking Studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids This research synthesized new pyrazole-carbxylic acids and performed molecular docking studies to predict their interactions with the EGFR protein, indicating their relevance in drug design and medicinal chemistry (Ganga Reddy et al., 2022).

Synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts with high thermal stability and low sensitivity A novel energetic compound was developed with corresponding energetic salts, showcasing low sensitivity to impact and friction while maintaining high thermal stability, making them promising candidates for energetic material applications (Zheng et al., 2020).

Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist The study presents an efficient synthesis of a compound of interest in the context of nicotinic acid receptors, highlighting the relevance of such compounds in therapeutic applications (Wilson et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various coordination polymers , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It is known to form coordination polymers with transition metals . These polymers have been observed to exhibit photoluminescence properties , suggesting that the compound may interact with its targets to alter their optical properties.

Result of Action

Coordination polymers formed by this compound have been observed to exhibit photoluminescence properties , suggesting that it may alter the optical properties of its targets.

Properties

IUPAC Name

3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCYTZWSWDTSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406422
Record name 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039008-40-6
Record name 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.